molecular formula C25H30N2O3 B3997755 5-Methyl-1'-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one

5-Methyl-1'-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one

Cat. No.: B3997755
M. Wt: 406.5 g/mol
InChI Key: OKRRBOGZWHJKNJ-UHFFFAOYSA-N
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Description

5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole derivative family, known for their diverse biological activities and applications in medicinal chemistry . The indole nucleus is a common scaffold in many bioactive molecules, contributing to the compound’s potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one involves multiple steps, starting from readily available precursors. One common route includes the alkylation of lithiated intermediates followed by cyclization and functional group modifications . The key steps often involve:

    Alkylation: Introduction of the methyl group using methyl iodide.

    Cyclization: Formation of the spirocyclic structure through intramolecular reactions.

    Functional Group Modifications: Adjustments to achieve the final structure, including protection and deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2’-indol]-2’-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through pathways involving neurotransmitters, enzymes, and cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1’-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1’,2’-dihydrospiro[1,3-dioxane-2’-indol]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-1'-[(3-methylpiperidin-1-yl)methyl]-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-19-9-8-14-26(15-19)18-27-22-13-7-6-12-21(22)25(23(27)28)29-16-24(2,17-30-25)20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRRBOGZWHJKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C4(C2=O)OCC(CO4)(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1'-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one
Reactant of Route 2
5-Methyl-1'-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one
Reactant of Route 3
5-Methyl-1'-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one
Reactant of Route 4
5-Methyl-1'-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one
Reactant of Route 5
5-Methyl-1'-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one
Reactant of Route 6
5-Methyl-1'-[(3-methylpiperidin-1-YL)methyl]-5-phenyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-2'-one

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